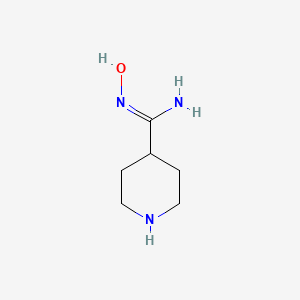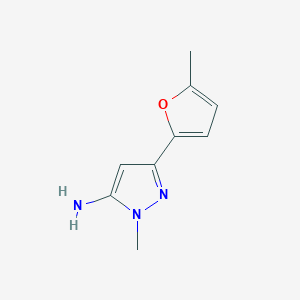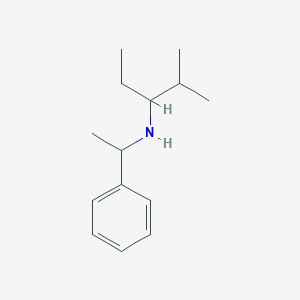
(2-Methylpentan-3-yl)(1-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpentan-3-yl)(1-phenylethyl)amine is an organic compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol . This compound is characterized by the presence of both a phenylethyl and a methylpentyl group attached to an amine functional group. It is primarily used in research settings and has various applications in chemistry and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpentan-3-yl)(1-phenylethyl)amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpentan-3-amine with 1-phenylethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylpentan-3-yl)(1-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
(2-Methylpentan-3-yl)(1-phenylethyl)amine has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Methylpentan-3-yl)(1-phenylethyl)amine involves its interaction with specific molecular targets and pathways. As a phenethylamine derivative, it may interact with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing neurotransmission and exhibiting potential psychoactive effects . Additionally, it may act as a ligand for various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A natural monoamine alkaloid and central nervous system stimulant.
Amphetamine: A potent central nervous system stimulant used in the treatment of ADHD and narcolepsy.
Methamphetamine: A powerful, highly addictive stimulant that affects the central nervous system.
Uniqueness
(2-Methylpentan-3-yl)(1-phenylethyl)amine is unique due to its specific structural features, combining both a phenylethyl and a methylpentyl group.
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
2-methyl-N-(1-phenylethyl)pentan-3-amine |
InChI |
InChI=1S/C14H23N/c1-5-14(11(2)3)15-12(4)13-9-7-6-8-10-13/h6-12,14-15H,5H2,1-4H3 |
Clave InChI |
BRVIBSLYVQHACS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)C)NC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13308195.png)
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol](/img/structure/B13308207.png)
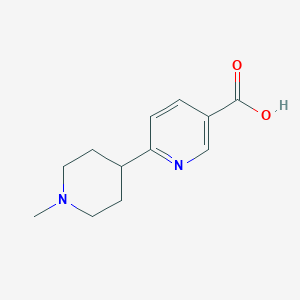
![4-Bromo-1-[2-(trifluoromethoxy)ethyl]-1H-pyrazole](/img/structure/B13308221.png)

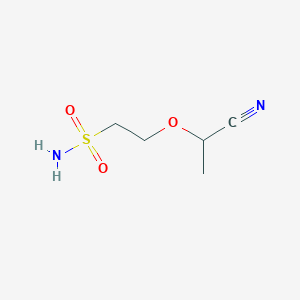
![N-[4-(2-Aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide](/img/structure/B13308263.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;2-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13308271.png)
![3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine](/img/structure/B13308272.png)
![7-Amino-5-hydroxypyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13308291.png)
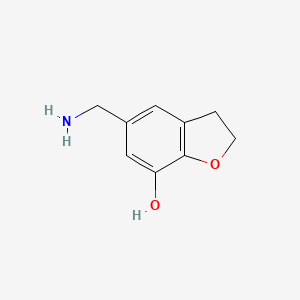
![N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine](/img/structure/B13308307.png)
